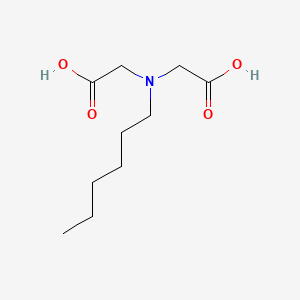
2,2'-(Hexylazanediyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Hexylazanediyl)diacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hexyl group attached to an azanediyl group, which is further connected to two acetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexylazanediyl)diacetic acid typically involves the reaction of hexylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Hexylamine} + 2 \text{Chloroacetic acid} \rightarrow 2,2’-(\text{Hexylazanediyl})\text{diacetic acid} + 2 \text{Hydrochloric acid} ]
The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Hexylazanediyl)diacetic acid may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Hexylazanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moieties can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2,2’-(Hexylazanediyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: The compound can be used in the production of biodegradable chelating agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Hexylazanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Octylazanediyl)diacetic acid: Similar structure with an octyl group instead of a hexyl group.
2,2’-(Ethylazanediyl)diacetic acid: Contains an ethyl group instead of a hexyl group.
2,2’-(Butylazanediyl)diacetic acid: Features a butyl group in place of the hexyl group.
Uniqueness
2,2’-(Hexylazanediyl)diacetic acid is unique due to its specific hexyl group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
56004-52-5 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-[carboxymethyl(hexyl)amino]acetic acid |
InChI |
InChI=1S/C10H19NO4/c1-2-3-4-5-6-11(7-9(12)13)8-10(14)15/h2-8H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
SGKUSVMVHGBAGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















